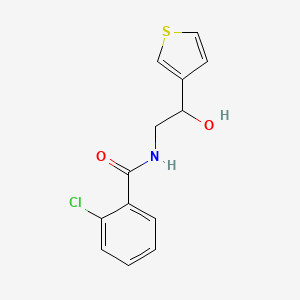

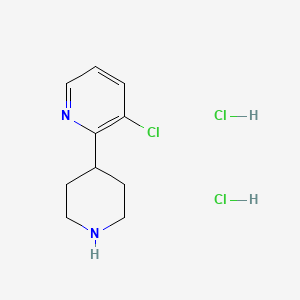

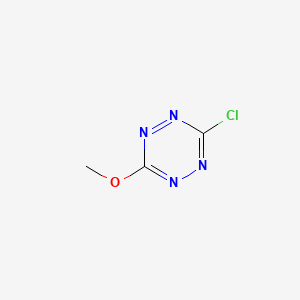

2-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic route to “N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole” derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Scientific Research Applications

Hypervalent Iodine Oxidation of Amines

A study by Moriarty et al. (1988) discussed the oxidation of primary aliphatic amines, including nicotine, to nitriles using iodosobenzene, highlighting the potential of such compounds in chemical synthesis (Moriarty et al., 1988).

Multicomponent Domino Reaction Strategy

Hussein et al. (2019) developed a protocol for synthesizing poly-functionalized innovative nicotinonitriles, demonstrating the compound's utility in material science due to its strong blue-green fluorescence emission (Hussein et al., 2019).

Conformational Switching in Synthesis

Sulsky et al. (1999) explored radical cyclization involving piperidinecarbonitriles, leading to the synthesis of spiro[2H-indole-2,4'-piperidin]-3(1H)-imines, a process important in organic chemistry (Sulsky et al., 1999).

Intramolecular Nitrile Oxide Olefin Cycloaddition

Falb et al. (2000) described the stereoselective synthesis of fused piperidines derived from L-amino acids, showcasing the compound's relevance in creating structurally complex molecules (Falb et al., 2000).

Functionally Substituted Enamines

Moustafa et al. (2011) observed novel rearrangement reactions involving enaminonitrile, leading to the formation of nicotinonitrile derivatives, further underscoring the compound's versatility in organic reactions (Moustafa et al., 2011).

Primitive Earth Synthesis

Friedmann et al. (1971) synthesized nicotinonitrile under primitive earth conditions, suggesting its potential role in prebiotic chemistry (Friedmann et al., 1971).

Cyclopropane Derivative Analysis

Sun et al. (2006) analyzed a cyclopropane derivative related to the structure of 2-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile, providing insights into its structural orientation and potential applications (Sun et al., 2006).

Piperidine Synthesis

Lebold et al. (2009) discussed the synthesis of piperidines from propargyl amines and cyclopropanes, highlighting a method potentially applicable to compounds like this compound (Lebold et al., 2009).

properties

IUPAC Name |

2-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c16-10-12-2-1-7-17-14(12)20-13-5-8-18(9-6-13)15(19)11-3-4-11/h1-2,7,11,13H,3-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUCHGPQIYSBHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

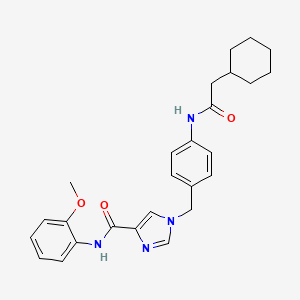

![(E)-3-Biphenyl-4-yl-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acrylamide](/img/structure/B2831184.png)

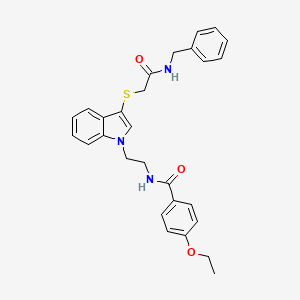

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2831185.png)

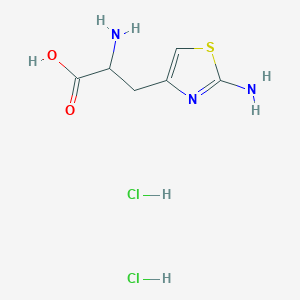

![1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2831191.png)

![1-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2831192.png)

![N-(3-acetylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2831196.png)